

The Discovery and Isolation of N-Feruloyloctopamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Feruloyloctopamine

Cat. No.: B123784

[Get Quote](#)

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant and antitumor properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and an examination of its role in key cellular signaling pathways.

Discovery and Natural Occurrence

N-trans-Feruloyloctopamine was first identified as a new natural compound in 1978 by Yoshihara and colleagues from the roots of the eggplant (*Solanum melongena*)[1][2][3]. This initial discovery laid the groundwork for subsequent research into its distribution in the plant kingdom. Since then, **N-Feruloyloctopamine** has been isolated from a variety of other plant sources, including:

- Garlic skin (*Allium sativum*)[4]
- Bell peppers (*Capsicum annuum*)[5]
- *Solanum lyratum*
- *Pisonia aculeata*

- *Antidesma pentandrum*
- *Capnoides sempervirens*
- *Lycium chinense*

The presence of **N-Feruloyloctopamine** across different plant families highlights its potential role in plant defense mechanisms and as a valuable compound for phytochemical investigation.

Experimental Protocols: Isolation and Purification

The isolation of **N-Feruloyloctopamine** from plant sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methods for the isolation of phenolic amides from *Solanum* species and can be adapted for the extraction of **N-Feruloyloctopamine**.

Plant Material Preparation

- Collection and Drying: Collect fresh plant material (e.g., roots of *Solanum melongena*).
- Grinding: Thoroughly wash the plant material to remove debris and air-dry until brittle. Grind the dried material into a fine powder.

Solvent Extraction

- Maceration: Submerge the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with periodic stirring.
- Filtration and Concentration: Filter the methanolic extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Partitioning

- Suspension: Suspend the crude methanolic extract in distilled water.

- Fractionation: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. **N-Feruloyloctopamine** is expected to be enriched in the more polar fractions like ethyl acetate.

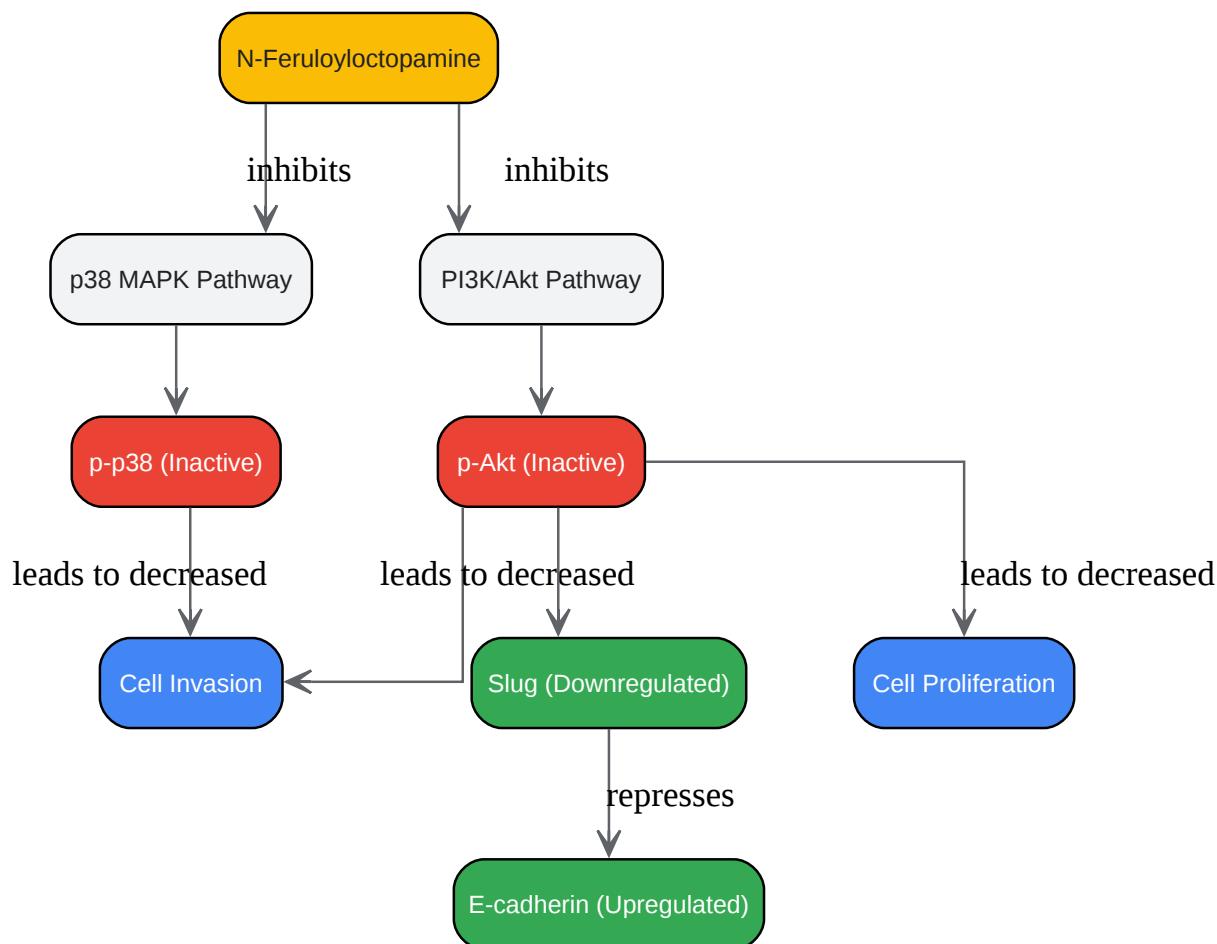
Chromatographic Purification

- Column Chromatography:
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
 - Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **N-Feruloyloctopamine**.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Detection: UV detector at approximately 320 nm.
 - Purification: Collect the peak corresponding to the retention time of **N-Feruloyloctopamine**.

Structural Elucidation

The purified **N-Feruloyloctopamine** is then subjected to spectroscopic analysis to confirm its structure.

Data Presentation: Physicochemical and Spectroscopic Data


Property	Value
Molecular Formula	C ₁₈ H ₁₉ NO ₅
Molecular Weight	329.35 g/mol
Appearance	White to light yellow solid
Melting Point	164-165 °C
Solubility	Soluble in DMSO, methanol
¹ H NMR (DMSO-d ₆)	δ (ppm): 7.42 (d, J=15.7 Hz, 1H), 7.29 (d, J=8.5 Hz, 2H), 7.12 (d, J=1.9 Hz, 1H), 7.00 (dd, J=8.1, 1.9 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.73 (d, J=8.5 Hz, 2H), 6.51 (d, J=15.7 Hz, 1H), 4.75 (dd, J=8.0, 3.8 Hz, 1H), 3.81 (s, 3H), 3.35-3.25 (m, 2H)
¹³ C NMR (DMSO-d ₆)	δ (ppm): 165.9, 157.1, 149.2, 148.0, 141.0, 132.3, 127.5, 126.8, 122.0, 115.9, 115.3, 110.8, 71.3, 55.9, 46.1
Mass Spectrometry	ESI-MS m/z: 330.1 [M+H] ⁺

Biological Activity and Signaling Pathways

N-Feruloyloctopamine has been shown to exhibit significant antitumor activity, particularly in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis.

PI3K/Akt and p38 MAPK Signaling Pathways

Research has demonstrated that **N-Feruloyloctopamine** can inhibit the proliferation and invasion of HCC cells by downregulating the phosphorylation of Akt and p38 MAPK[4].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of N-Feruloyloctopamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123784#n-feruloyloctopamine-discovery-and-isolation-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com